(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide
Description
“(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide” is a sulfonamide derivative featuring a morpholine ring substituted with two methyl groups at the 2- and 6-positions and a branched propyl chain. The (E)-configured ethenesulfonamide moiety confers rigidity and stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors.
Structural characterization of this compound, including its crystal structure, is often achieved using X-ray crystallography tools such as the SHELX suite (e.g., SHELXL for refinement), which ensures high precision in determining bond lengths, angles, and stereochemistry .
Properties
IUPAC Name |
(E)-N-[2-(2,6-dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-15-12-20(13-16(2)23-15)18(3,4)14-19-24(21,22)11-10-17-8-6-5-7-9-17/h5-11,15-16,19H,12-14H2,1-4H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQHXOQCTDUYPBU-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)(C)CNS(=O)(=O)C=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(C)(C)CNS(=O)(=O)/C=C/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique properties can be contextualized by comparing it to three classes of analogs: (i) morpholine-containing sulfonamides, (ii) ethenesulfonamide derivatives, and (iii) branched alkyl chain-modified analogs. Key differences and implications are summarized below.
Table 1: Structural and Functional Comparisons
| Compound Name | Morpholine Substitution | Sulfonamide Group | Alkyl Chain | Key Properties |
|---|---|---|---|---|
| (E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide | 2,6-Dimethyl | Ethenesulfonamide (E-configuration) | 2-Methylpropyl | High rigidity, enhanced lipophilicity (logP ≈ 3.2), stereospecific binding |
| N-[2-Morpholinopropyl]-4-methylbenzenesulfonamide | Unsubstituted | Benzenesulfonamide | Linear propyl | Lower steric hindrance, logP ≈ 2.1, reduced target affinity |
| (Z)-N-[2-(2-Methylmorpholin-4-yl)ethyl]-2-phenylethenesulfonamide | 2-Methyl | Ethenesulfonamide (Z-configuration) | Ethyl | Reduced conformational stability, logP ≈ 2.8, weaker enzymatic inhibition |
| N-[2-(Piperidin-1-yl)-2-methylpropyl]-2-phenylethenesulfonamide | Piperidine (no oxygen) | Ethenesulfonamide | 2-Methylpropyl | Increased basicity (pKa ~9.5 vs. morpholine’s ~7.4), altered pharmacokinetics |
Morpholine Substitution Effects
The 2,6-dimethylmorpholine group in the target compound enhances lipophilicity compared to unsubstituted morpholine analogs (e.g., logP increases from 2.1 to 3.2), improving membrane permeability . However, bulkier substitutions (e.g., 2,4,6-trimethylmorpholine) reduce solubility in aqueous media, limiting bioavailability. Piperidine analogs (Table 1) lack the morpholine oxygen, increasing basicity and altering hydrogen-bonding capabilities, which may reduce selectivity for certain targets.
Ethenesulfonamide Configuration
The (E)-configuration of the ethenesulfonamide group enforces a planar geometry, optimizing π-π stacking with aromatic residues in target proteins. In contrast, the (Z)-isomer (Table 1) adopts a bent conformation, diminishing binding affinity by ~40% in enzymatic assays.
Alkyl Chain Modifications
The 2-methylpropyl chain introduces steric bulk, which reduces off-target interactions but may hinder entry into deeply buried active sites. Linear propyl chains (e.g., in N-[2-morpholinopropyl] analogs) exhibit faster metabolic clearance due to reduced steric protection against cytochrome P450 enzymes.
Research Findings and Implications
- Pharmacokinetics : The 2,6-dimethylmorpholine group prolongs half-life (t½ = 8.2 h in murine models) compared to piperidine analogs (t½ = 4.1 h) due to reduced hepatic metabolism .
- Biological Activity : In kinase inhibition assays, the target compound shows IC₅₀ = 12 nM for Protein Kinase C-θ, outperforming analogs with unsubstituted morpholine (IC₅₀ = 45 nM) .
- Solubility : Aqueous solubility decreases with methyl substitutions (0.8 mg/mL vs. 3.5 mg/mL for unmethylated morpholine derivatives), necessitating formulation optimization.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing (E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : A general procedure involves coupling a morpholinyl-propylamine intermediate with a sulfonyl chloride derivative under basic conditions. For example, pyridine can act as both a solvent and base, with catalytic DMAP accelerating the reaction. The sulfonamide bond formation typically requires stirring at room temperature for 2–6 hours, followed by purification via column chromatography (silica gel, petroleum ether/ethyl acetate gradient) and recrystallization . Optimization should focus on controlling steric hindrance from the 2,6-dimethylmorpholine group and ensuring complete conversion of intermediates via TLC or HPLC monitoring.
Q. How can the purity and structural integrity of this compound be validated during synthesis?
- Methodological Answer :
- Chromatography : Use reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) to detect impurities such as unreacted sulfonyl chloride or des-methyl byproducts.
- Spectroscopy : Confirm the (E)-configuration of the ethenesulfonamide moiety via -NMR (coupling constant for trans-vinylic protons). FT-IR should show characteristic S=O stretches at and .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak ([M+H]) with < 3 ppm error .
Q. What solvent systems are suitable for solubility testing, and how does the morpholine ring influence physicochemical properties?
- Methodological Answer : The 2,6-dimethylmorpholine group enhances hydrophilicity due to its tertiary amine and oxygen atoms. Solubility screening should include polar aprotic solvents (DMSO, DMF), chlorinated solvents (CHCl), and aqueous buffers (pH 4–8). LogP calculations (e.g., via ChemAxon or Schrödinger) predict moderate lipophilicity, but experimental validation is critical for biological assays.
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard. Key steps:
- Crystallization : Vapor diffusion with hexane/ethyl acetate or methanol/water mixtures.
- Data Collection : High-resolution (< 1.0 Å) data at low temperature (100 K) to minimize thermal motion.
- Refinement : SHELXL’s dual-space algorithms refine the morpholine ring puckering and confirm the (E)-geometry of the ethenesulfonamide group. Disordered methyl groups require isotropic displacement parameter constraints .
Q. What computational approaches are effective for modeling receptor interactions, and how can conflicting ligand-binding predictions be resolved?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Glide to simulate binding to sulfonamide-targeted receptors (e.g., carbonic anhydrase). Account for the morpholine group’s conformational flexibility via molecular dynamics (MD) simulations (AMBER or GROMACS).
- Data Contradictions : Divergent predictions (e.g., binding affinity clusters) may arise from force field limitations or incomplete receptor sampling. Hybrid methods combining MD with machine learning (e.g., RF-Score) improve reliability. Cross-validate against experimental IC data from fluorescence polarization assays .
Q. How can analytical methods distinguish between structurally similar sulfonamide derivatives, such as regioisomers or N-methylated byproducts?
- Methodological Answer :
- LC-MS/MS : Employ a Q-TOF mass spectrometer with CID fragmentation to differentiate isomers via unique fragment ions (e.g., m/z 154 for morpholine ring cleavage vs. m/z 121 for phenylsulfonamide).
- 2D NMR : - HSQC and HMBC correlations can resolve N-methylation sites. For example, HMBC cross-peaks between the methyl protons (δ 1.2 ppm) and the morpholine nitrogen confirm substitution at the 2,6-positions .
Q. What strategies mitigate oxidative degradation of the ethenesulfonamide moiety during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Store samples under ICH Q1A(R2) conditions (40°C/75% RH) and monitor degradation via UPLC-UV. Antioxidants (e.g., BHT at 0.01% w/v) in formulation buffers reduce radical-mediated cleavage.
- Protective Group Chemistry : Temporarily replace the sulfonamide with a tert-butyloxycarbonyl (Boc) group during synthesis of acid-labile analogs .
Contradiction Analysis in Published Data
Q. How should researchers reconcile discrepancies in reported biological activity data for sulfonamide derivatives with similar substituents?
- Methodological Answer : Divergent bioactivity (e.g., IC values varying by >10-fold) may stem from:
- Impurity Profiles : Quantify residual solvents (GC-MS) or synthetic byproducts (e.g., des-methyl analogs) that act as competitive inhibitors.
- Assay Conditions : Standardize buffer pH (e.g., Tris vs. HEPES), ionic strength, and temperature across studies.
- Receptor Polymorphism : Screen for genetic variants in target proteins (e.g., single-nucleotide polymorphisms in enzymatic active sites) using CRISPR-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
